Fmoc-His(Tos)-OH
Overview
Description
Fmoc-His(Tos)-OH, also known as Nα-Fmoc-N(im)-tosyl-L-histidine, is a synthetic molecule widely employed in biochemistry and molecular biology . It is used as a linker molecule in solid-phase peptide synthesis (SPPS) and finds utility in peptide synthesis, purification, and characterization processes .
Synthesis Analysis
Fmoc-His(Tos)-OH is used in the aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy . The coupling reaction can be efficiently performed with low levels of racemization of histidine . This water-based microwave-assisted protocol with water-dispersible 9-fluorenylmethoxycarbonyl-amino acid nanoparticles led to the successful synthesis of the histidine-containing hexapeptide neuropeptide W-30 .Molecular Structure Analysis
The molecular formula of Fmoc-His(Tos)-OH is C28H25N3O6S . It has a molecular weight of 531.58 .Chemical Reactions Analysis
Fmoc-His(Tos)-OH operates as a linker molecule in solid-phase peptide synthesis (SPPS). In this process, amino acid residues are stepwise coupled to a resin-bound peptide, facilitated by Fmoc-His(Tos)-OH . Subsequently, the peptide is detached from the resin and deprotected .Physical And Chemical Properties Analysis
Fmoc-His(Tos)-OH is a white powder with a purity of ≥98.0% (calc. based on dry substance, C/N) . It has an optical activity of [α]20/D −7±1°, c = 1% in DMF . It has a melting point of 170-174 °C (dec.) .Scientific Research Applications
Self-Assembly of Fmoc Protected Aliphatic Amino Acids
- Scientific Field : Physical Chemistry
- Application Summary : Fmoc protected single amino acids, including “Fmoc-His(Tos)-OH”, have been used to facilitate the formation of various structures that serve as bio-organic scaffolds for diverse applications . These structures have unique properties and are used as functional materials .
- Methods of Application : The self-assembly of Fmoc modified aliphatic single amino acids is controlled through solvent variation. The mechanism that allows this control was investigated using coarse-grained molecular dynamics .
- Results or Outcomes : The study demonstrated that Fmoc protected aliphatic single amino acids can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations . These amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
Fabrication of Functional Materials
- Scientific Field : Material Science
- Application Summary : Fmoc-modified amino acids and short peptides, including “Fmoc-His(Tos)-OH”, are used as simple bio-inspired building blocks for the fabrication of functional materials . These materials have potential applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .
- Methods of Application : The fabrication of functional materials involves the self-organization of Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides .
- Results or Outcomes : The self-organization of these functional molecules leads to the development of materials with properties related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Peptide Synthesis
- Scientific Field : Biochemistry
- Application Summary : Fmoc-modified amino acids, including “Fmoc-His(Tos)-OH”, are widely used in peptide synthesis . The Fmoc group serves as a temporary protecting group for the amino function, which is removed at each step of the synthesis .
- Methods of Application : The Fmoc group is a base labile group, which means it can be removed under basic conditions . This property is exploited in the synthetic Fmoc methodology, where all amino acid derivatives used during the synthesis have the Fmoc group .
- Results or Outcomes : The use of Fmoc-modified amino acids in peptide synthesis has greatly facilitated the production of peptides, which are important in various fields, including drug discovery, chemical biology, and materials science .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O6S/c1-18-10-12-20(13-11-18)38(35,36)31-15-19(29-17-31)14-26(27(32)33)30-28(34)37-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,15,17,25-26H,14,16H2,1H3,(H,30,34)(H,32,33)/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAKSHNECOECCD-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583802 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(4-methylbenzene-1-sulfonyl)-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-His(Tos)-OH | |
CAS RN |
112380-10-6 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(4-methylbenzene-1-sulfonyl)-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.